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Compound of Interest

Compound Name: Methoxyperfluorobutane

Cat. No.: B062403 Get Quote

Introduction

Methoxyperfluorobutane, a fluorinated ether, is a compound of significant interest in various

scientific and industrial fields, including as a solvent and in the development of drug delivery

systems. Its chemical formula is C₅H₃F₉O, with a molecular weight of 250.06 g/mol .

Commercially, it is often available as a mixture of two isomers: methyl nonafluorobutyl ether

(the linear isomer) and methyl nonafluoroisobutyl ether (the branched isomer). A thorough

understanding of its spectroscopic properties is crucial for its identification, purity assessment,

and quality control. This technical guide provides an in-depth overview of the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

methoxyperfluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of

methoxyperfluorobutane. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive

analysis.

Predicted ¹H NMR Data
The proton NMR spectrum of methoxyperfluorobutane is expected to be relatively simple,

with the primary signal arising from the methoxy (-OCH₃) protons.
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Isomer
Predicted Chemical Shift
(δ) ppm

Multiplicity

Methyl nonafluorobutyl ether ~3.70 Singlet

Methyl nonafluoroisobutyl

ether
~3.70 Singlet

Note: The chemical shifts of the methoxy protons for both isomers are very similar and may

overlap in a spectrum of the mixture.

Predicted ¹³C NMR Data
The ¹³C NMR spectrum will show signals for the methoxy carbon and the carbons of the

perfluorinated butyl chain. The chemical shifts of the fluorinated carbons are significantly

influenced by the attached fluorine atoms.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

Carbon Atom Predicted Chemical Shift (δ) ppm

-OCH₃ 55 - 65

-CF₂-OCH₃ 115 - 125

-CF₂-CF₂-OCH₃ 110 - 120

-CF₂-CF₃ 105 - 115

-CF₃ 115 - 125

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)
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Carbon Atom Predicted Chemical Shift (δ) ppm

-OCH₃ 55 - 65

-CF₂-OCH₃ 115 - 125

-CF((CF₃)₂) 90 - 100

-CF₃ 115 - 125

Predicted ¹⁹F NMR Data
¹⁹F NMR is particularly informative for characterizing the perfluorinated chain of

methoxyperfluorobutane.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

Fluorine Atom
Predicted Chemical Shift (δ) ppm (relative
to CFCl₃)

-CF₂-OCH₃ -80 to -90

-CF₂-CF₂-OCH₃ -120 to -130

-CF₂-CF₃ -125 to -135

-CF₃ -80 to -85

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

Fluorine Atom
Predicted Chemical Shift (δ) ppm (relative
to CFCl₃)

-CF₂-OCH₃ -85 to -95

-CF((CF₃)₂) -180 to -190

-CF₃ -70 to -80

Infrared (IR) Spectroscopy
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The IR spectrum of methoxyperfluorobutane is dominated by strong absorptions from the C-

F bonds.

Predicted Characteristic IR Absorption Bands
Wavenumber (cm⁻¹) Bond Vibration Intensity

2950 - 2850 C-H stretch (methoxy) Medium

1450 - 1380 C-H bend (methoxy) Medium

1250 - 1050 C-O-C stretch (ether) Strong

1300 - 1100 C-F stretch Very Strong

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of methoxyperfluorobutane. The two isomers will exhibit distinct fragmentation patterns.

Predicted Mass Spectrometry Fragmentation
Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

m/z Proposed Fragment

250 [M]⁺ (Molecular Ion)

219 [M - OCH₃]⁺

181 [C₄F₇]⁺

131 [C₃F₅]⁺

119 [C₂F₅]⁺

69 [CF₃]⁺

31 [OCH₃]⁺

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)
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m/z Proposed Fragment

250 [M]⁺ (Molecular Ion)

219 [M - OCH₃]⁺

181 [C₄F₇]⁺

131 [C₃F₅]⁺

69 [CF₃]⁺ (likely base peak)

31 [OCH₃]⁺

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
Sample Preparation: Prepare a solution of methoxyperfluorobutane (approximately 5-10

mg) in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

Instrument Setup:

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

For ¹H and ¹³C NMR, reference the spectrum to the residual solvent peak or an internal

standard (e.g., TMS).

For ¹⁹F NMR, use an external reference standard (e.g., CFCl₃).

Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton spectrum.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement

by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂,

and CH₃ groups.
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¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

Infrared (IR) Spectroscopy Protocol
Sample Preparation: As methoxyperfluorobutane is a volatile liquid, the Attenuated Total

Reflectance (ATR) or neat liquid film method is suitable.

ATR: Place a drop of the neat liquid directly onto the ATR crystal.

Neat Liquid Film: Place a drop of the neat liquid between two salt plates (e.g., NaCl or

KBr).

Instrument Setup:

Use a Fourier-Transform Infrared (FTIR) spectrometer.

Record a background spectrum of the empty ATR crystal or clean salt plates.

Data Acquisition:

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol
Sample Introduction: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred

method for analyzing this volatile compound.

Prepare a dilute solution of methoxyperfluorobutane in a volatile organic solvent (e.g.,

dichloromethane, hexane).

GC-MS Instrument Setup:

GC: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven

temperature program should be optimized to separate the two isomers. A typical program

might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g.,

150 °C).
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MS: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 30-

300.

Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

The mass spectrometer will record spectra of the compounds as they elute from the GC

column.

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a

fluorinated organic compound like methoxyperfluorobutane.
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Caption: Workflow for Spectroscopic Analysis of Methoxyperfluorobutane.

To cite this document: BenchChem. [Spectroscopic Characterization of
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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